Barakol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

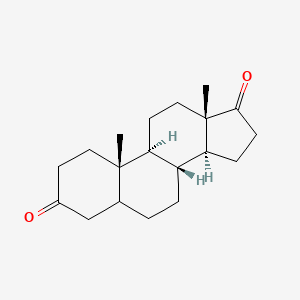

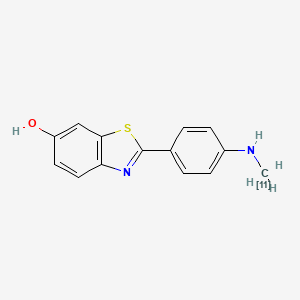

Barakol is a natural product found in Senna siamea with data available.

科学的研究の応用

1. Effects on Chloride Secretion in Rat Colon

Barakol, extracted from Cassia siamea, demonstrates a stimulatory effect on chloride secretion in rat colon. This action partly occurs through stimulation of submucosal nerves and the release of cyclooxygenase metabolites, explaining its traditional use as a laxative (Deachapunya et al., 2005).

2. Pharmacological Properties and Stability Analysis

Barakol's pharmacological properties, significant in traditional Thai medicines, necessitate an understanding of its stability under various laboratory conditions. High-performance liquid chromatography (HPLC) with electrochemical detection has been employed to assess the purity and stability of extracted barakol solutions (Thongsaard et al., 2001).

3. Stability Under Stress Conditions

Investigating barakol's stability, especially under alkaline and thermal stress, is crucial for its effective use. Extensive degradation occurs under alkaline conditions through base-catalyzed hydrolysis, while it remains stable under acidic conditions. This information is vital for its handling and storage (Chantong et al., 2009).

4. Neuropharmacological Effects

Barakol inhibits striatal dopamine release in vitro, acting similarly to dopamine D2 receptor agonists. It exhibits a reduction in K(+)-stimulated endogenous dopamine release, indicating potential neuropharmacological applications (Thongsaard et al., 1997).

5. Apoptotic Effects in Cellular Models

Barakol's molecular mechanism, involving the generation of reactive oxygen species and activation of caspase-9, leads to apoptosis in mouse embryonal carcinoma P19 cells. This research provides insight into barakol-induced toxicity at the cellular level (Wongtongtair et al., 2011).

6. Cardiac Arrhythmia Studies

Barakol demonstrates protective effects against aconitine-induced cardiac arrhythmias in rats. It reduces the incidence of ventricular fibrillation and tachycardia, indicating its potential in cardiac research (Chen et al., 1999).

7. Effects on Intestinal Muscle Contractions

Barakol increases the force of spontaneous muscle contractions in the rat ileum, suggesting its purgative action and potential clinical importance in intestinal hypomotility disorders (Deachapunya et al., 2005).

8. CNS Inhibitory Effects

Barakol's sedative effect is observed in rodent behavioral tests, where it reduced spontaneous locomotor activity and increased sleeping time. This effect might not be induced via GABA or glycine systems, suggesting its distinct neuropharmacological profile (Sukma et al., 2002).

9. Anxiolytic Properties

Investigations on the anxiolytic properties of barakol have yielded mixed results, with some studies not finding evidence of such effects in behavioral pharmacology tests (Fiorino et al., 1998).

10. Efficient Extraction Methods

Developments in microwave-assisted extraction techniques have enhanced the efficiency of barakol extraction from Senna siamea, indicating advancements in extraction methodologies for natural compounds (Chimsook, 2016).

特性

CAS番号 |

24506-68-1 |

|---|---|

分子式 |

C13H12O4 |

分子量 |

232.23 g/mol |

IUPAC名 |

3,7-dimethyl-2,6-dioxatricyclo[7.3.1.05,13]trideca-1(12),3,7,9(13),10-pentaene-5,11-diol |

InChI |

InChI=1S/C13H12O4/c1-7-3-9-4-10(14)5-11-12(9)13(15,17-7)6-8(2)16-11/h3-6,14-15H,1-2H3 |

InChIキー |

LVPNMZHEDIKUFK-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C3C(=CC(=C2)O)OC(=CC3(O1)O)C |

正規SMILES |

CC1=CC2=C3C(=CC(=C2)O)OC(=CC3(O1)O)C |

同義語 |

2,5-dimethyl-3aH-pyrano(2,3,4-de)-1-benzopyran-3a,8-diol 2,5-dimethyl-8H-pyranol(2,3,4-de)-chromen-8-one barakol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(3,5-Dichloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226546.png)

![(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B1226547.png)

![2-[[Cyclohexyl(oxo)methyl]amino]acetic acid [2-(4-cyanoanilino)-2-oxoethyl] ester](/img/structure/B1226551.png)

![ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]acetate](/img/structure/B1226554.png)

![N-(2-methoxyphenyl)-5-methyl-3-(1-naphthalenylmethyl)-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1226555.png)

![4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1226556.png)

![N-[[2-(1-cyclohexenyl)ethylamino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1226559.png)

![3-[2-(2-furanylmethylamino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)-2-naphthalenecarboxamide](/img/structure/B1226563.png)

![2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B1226566.png)